2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole
Overview
Description
2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarboxylic acid hydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the oxadiazole ring or other substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloromethyl group.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced oxadiazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemicals: Used as a building block for the synthesis of pesticides and herbicides.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
- 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole
Comparison
Compared to its analogs, 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBNJABCKFDKKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650876 | |
Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-77-5 | |
Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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